4-((4-(Dimethylamino)phenyl)ethynyl)benzonitrile
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Overview
Description
4-((4-(Dimethylamino)phenyl)ethynyl)benzonitrile is an organic compound with the molecular formula C17H14N2 It is known for its unique structure, which includes a dimethylamino group attached to a phenyl ring, an ethynyl linkage, and a benzonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-((4-(Dimethylamino)phenyl)ethynyl)benzonitrile typically involves the Sonogashira coupling reaction. This reaction is performed between 4-iodobenzonitrile and 4-(dimethylamino)phenylacetylene in the presence of a palladium catalyst and a copper co-catalyst. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, and requires a base such as triethylamine or potassium carbonate. The reaction mixture is heated to a temperature range of 60-80°C for several hours to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and automated systems allows for better control over reaction parameters, leading to more efficient production processes.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the nitrile group, converting it to primary amines under suitable conditions.
Substitution: The ethynyl linkage allows for various substitution reactions, including halogenation and alkylation.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is effective.
Substitution: Halogenation can be achieved using N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
Major Products:
Oxidation: N-oxide derivatives.
Reduction: Primary amines.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
4-((4-(Dimethylamino)phenyl)ethynyl)benzonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential as a fluorescent probe due to its unique electronic properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of cancer treatment.
Industry: It is used in the development of advanced materials, including organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 4-((4-(Dimethylamino)phenyl)ethynyl)benzonitrile is primarily related to its ability to interact with various molecular targets through its functional groups. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the ethynyl linkage and benzonitrile moiety contribute to π-π stacking and hydrophobic interactions. These interactions enable the compound to modulate the activity of specific enzymes and receptors, influencing various biochemical pathways.
Comparison with Similar Compounds
- 4-((4-(Dimethylamino)phenyl)ethynyl)benzaldehyde
- 4-((4-(Dimethylamino)phenyl)ethynyl)benzoic acid
- 4-((4-(Dimethylamino)phenyl)ethynyl)benzyl alcohol
Comparison: Compared to its analogs, 4-((4-(Dimethylamino)phenyl)ethynyl)benzonitrile is unique due to the presence of the nitrile group, which imparts distinct electronic properties and reactivity. This makes it particularly valuable in applications requiring specific electronic characteristics, such as in the development of fluorescent probes and organic electronic materials.
Properties
Molecular Formula |
C17H14N2 |
---|---|
Molecular Weight |
246.31 g/mol |
IUPAC Name |
4-[2-[4-(dimethylamino)phenyl]ethynyl]benzonitrile |
InChI |
InChI=1S/C17H14N2/c1-19(2)17-11-9-15(10-12-17)4-3-14-5-7-16(13-18)8-6-14/h5-12H,1-2H3 |
InChI Key |
PKGAADLJOBZPQS-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C#CC2=CC=C(C=C2)C#N |
Origin of Product |
United States |
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